molecular formula C16H9BrN2O2 B377040 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B377040
M. Wt: 341.16 g/mol
InChI Key: UKZLKDOQCWALRX-UHFFFAOYSA-N
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Description

The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a type of organic compound that contains a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated . Another study reported the synthesis of 2,4-dichloro-6-(2-substituted-2,5-dihydro-1H-imidazol-4-yl)phenol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives were designed and synthesized as antitumor agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-(1H-benzimidazol-2-yl) phenol, a solid compound with a molecular formula of C13H10N2O, has a melting point of 271 °C .

Scientific Research Applications

Synthesis and Characterization

Research on this compound often revolves around its synthesis and characterization, aiming to explore its potential biological activities. For instance, Nagaraja et al. (2020) described the synthesis and biological evaluation of derivatives of this compound, emphasizing their antimicrobial activity against various microbial strains and their antioxidant and DNA cleavage studies. The synthetic strategy involved Knoevenagel condensation, with the compounds characterized by spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and LC-MS (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).

Anticancer Activity

A notable application area for this compound and its derivatives is in anticancer research. Reddy et al. (2003) synthesized and evaluated a series of these compounds for in vitro anticancer activity, showing very good activity against different tumor cell lines (Reddy, Reddy, Rao, & Rajitha, 2003).

Antimicrobial Agents

The antimicrobial properties of these compounds have been extensively studied. Kuarm et al. (2011) synthesized derivatives incorporating various substituents, evaluating their antimicrobial activity against a range of bacteria and fungi. Notably, some analogs demonstrated potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kuarm, Reddy, Madhav, Crooks, & Rajitha, 2011).

Molecular Docking Studies

Molecular docking studies are another area of focus, providing insights into the binding capabilities of these compounds with potential biological targets. The compounds synthesized by Nagaraja et al. (2020) were subjected to molecular docking studies against Glucosamine-6-phosphate synthase, offering a computational perspective on their interaction mechanisms and potential biological efficacy.

Luminescent Materials

In materials science, the structural versatility of this compound allows for its application in creating luminescent materials. Yang et al. (2010) investigated the reaction of a benzimidazole-based ligand with lanthanide ions, leading to the formation of complexes that display luminescence. This research opens avenues for using such compounds in the development of luminescent materials (Yang, Jones, Wiester, Oye, & Wong, 2010).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, if the exposure limits of 3-(1H-BENZIMIDAZOL-2-YL)ANILINE are exceeded, irritation or other symptoms are experienced, and a full-face respirator is recommended .

Future Directions

The future directions for the research and development of similar compounds could include the design and synthesis of new derivatives with improved antitumor activity, the investigation of their mechanism of action, and the evaluation of their safety and toxicity. Further studies could also explore their potential applications in other areas such as antimicrobial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLKDOQCWALRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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